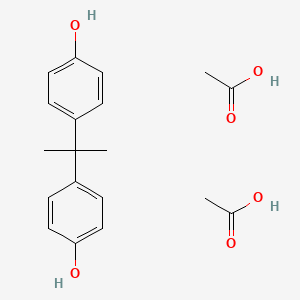

Bisphenol-a diacetate

Description

Bisphenol-A diacetate (BPA-DA), chemically known as propane-2,2-diylbis(4,1-phenylene) diacetate (CAS 10192-62-8), is the diacetylated derivative of bisphenol A (BPA) . It is synthesized via acetylation of BPA’s hydroxyl groups, resulting in a compound with reduced polarity and enhanced thermal stability compared to BPA. BPA-DA is primarily utilized as a monomer in polymer synthesis, particularly in melt-phase polycondensation reactions to produce polycarbonates and polyarylates . Its stability and reduced color formation during polymerization make it advantageous over BPA in certain industrial processes .

Properties

Molecular Formula |

C19H24O6 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

acetic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |

InChI |

InChI=1S/C15H16O2.2C2H4O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2*1-2(3)4/h3-10,16-17H,1-2H3;2*1H3,(H,3,4) |

InChI Key |

AREMQPPGVQNRIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis of Bisphenol A Diacetate

Bisphenol A diacetate is an acetylated form of BPA. Its hydrolysis in aqueous media would regenerate BPA and acetic acid. This reaction is pH-dependent:

-

Catalysts : Acidic or alkaline conditions accelerate hydrolysis. Enzymatic hydrolysis via esterases is also plausible but not documented in the search results .

-

Kinetics : Hydrolysis rates depend on temperature and solvent polarity. No experimental data were found in the reviewed sources.

Thermal Decomposition

Bisphenol A diacetate’s thermal stability is inferred from its melting point (86–91°C) . Above this range, decomposition may occur via:

-

Decarboxylation : Loss of acetate groups, forming BPA and acetic acid derivatives.

-

Radical Formation : At higher temperatures (>200°C), homolytic cleavage of C–O bonds could generate free radicals, similar to BPA degradation pathways under oxidative conditions .

Reactivity in Advanced Oxidation Processes (AOPs)

While no direct studies on bisphenol A diacetate were identified, AOPs (e.g., Fenton reactions, persulfate activation) degrade acetylated phenols by:

-

Hydroxyl Radical Attack : Acetate groups may undergo deacetylation, followed by hydroxylation of the aromatic rings. For example, BPA degradation via hydroxyl radicals produces phenol, hydroquinone, and 4-isopropylphenol .

-

Electrophilic Substitution : Acetate groups are electron-withdrawing, potentially directing oxidation to meta/para positions on the aromatic rings.

Electrochemical Degradation

Electrochemical methods (e.g., anodic oxidation) could cleave ester bonds in bisphenol A diacetate, yielding BPA and acetate ions. Subsequent oxidation of BPA would follow pathways documented in the literature :

-

Initial Oxidation : Formation of quinone intermediates.

-

Ring Cleavage : Production of carboxylic acids (e.g., oxalic acid, formic acid).

-

Mineralization : Complete conversion to CO₂ and H₂O.

Nitration Reactions

Bisphenol derivatives react with nitrous acid (HONO) to form nitrated products. For example:

-

BPA forms nitro-BPA via electrophilic aromatic substitution .

-

Bisphenol A diacetate’s electron-rich aromatic rings may undergo similar nitration, though steric hindrance from acetate groups could reduce reactivity.

Data Gaps and Research Limitations

-

Direct Reaction Studies : No peer-reviewed studies explicitly detailing the synthesis, degradation, or functionalization of bisphenol A diacetate were found in the provided sources.

-

Mechanistic Insights : Existing data on BPA and its analogs (e.g., bisphenol F, bisphenol S) suggest plausible pathways, but experimental validation for the diacetate is required.

Comparison with Similar Compounds

Comparison with Structural Analogs: Bisphenol Derivatives

Structural and Functional Differences

- Bisphenol A (BPA): The parent compound, containing two hydroxyl groups. Known for estrogenic activity and endocrine-disrupting effects .

- Bisphenol S (BPS) and Bisphenol F (BPF): BPA substitutes with sulfone (BPS) or methylene (BPF) bridging groups. These exhibit similar polymer applications but differ in metabolic stability and toxicity profiles.

- Tetrabromobisphenol A (TBBPA): Brominated derivative used as a flame retardant. Unlike BPA-DA, it introduces halogenated functional groups, altering both reactivity and environmental persistence .

Reactivity and Toxicity

- BPA-DA vs. BPA : Acetylation reduces BPA-DA’s estrogenic activity by blocking hydroxyl groups critical for receptor binding. However, hydrolysis in vivo may regenerate BPA, posing indirect risks .

- BPS/BPF vs. BPA-DA: BPS and BPF show lower acute toxicity but similar or greater endocrine-disrupting effects at low doses. Nonmonotonic dose responses are observed, complicating risk assessment .

- Environmental Persistence : BPA-DA’s ester groups enhance biodegradability compared to halogenated analogs like TBBPA, which accumulate in ecosystems .

Table 1: Key Properties of Bisphenol Derivatives

| Compound | Structure | Key Applications | Estrogenic Activity | Environmental Persistence |

|---|---|---|---|---|

| BPA-DA | Diacetate ester of BPA | Polymer synthesis | Low | Moderate |

| BPA | Dihydroxy biphenyl | Plastics, epoxy resins | High | High |

| BPS | Sulfone bridge | Thermal paper, plastics | Moderate | High |

| BPF | Methylene bridge | Plastics, coatings | Moderate | Moderate |

| TBBPA | Brominated BPA | Flame retardants | Low | Very High |

Comparison with Other Diacetate Esters

Functional Diacetates in Industrial and Biomedical Contexts

- Glyceryl Diacetate: Derived from glycerol, used as a food additive, plasticizer, and solvent. Unlike BPA-DA, it lacks aromaticity and is non-toxic at regulated doses .

- Dichlorodihydrofluorescein Diacetate (H2DCFDA) : A cell-permeable probe for reactive oxygen species (ROS) detection. Its fluorescence activation mechanism differs entirely from BPA-DA’s polymeric applications .

- Hematoxin Diacetate : A natural product from Haematoxylum campechianum with tyrosine kinase inhibition activity. Demonstrates the diversity of diacetate esters in pharmaceutical applications .

Table 2: Comparative Analysis of Diacetate Esters

| Compound | Parent Structure | Key Applications | Toxicity Profile | Stability |

|---|---|---|---|---|

| BPA-DA | BPA | Polymers | Low (indirect via BPA) | High thermal stability |

| Glyceryl Diacetate | Glycerol | Food, cosmetics | Low | Hydrolytically unstable |

| H2DCFDA | Fluorescein | ROS detection | Non-toxic | Light-sensitive |

| Hematoxin Diacetate | Hematoxylol | Pharmaceuticals | Moderate (cytotoxic) | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing Bisphenol-A diacetate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The primary synthesis method involves a melt-phase carbonate-ester interchange reaction between this compound and dimethyl carbonate, catalyzed by alkaline metal hydroxides (e.g., NaOH). Optimization focuses on temperature (180–220°C), catalyst concentration (0.01–0.1 wt%), and reaction time (2–6 hours). Yield improvements are achieved by removing methanol byproduct via vacuum distillation. Side reactions, such as oligomerization, are minimized by maintaining stoichiometric excess of dimethyl carbonate .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment, while nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) identifies molecular ions ([M+H]⁺ at m/z 311) and fragmentation patterns. Differential scanning calorimetry (DSC) monitors thermal stability (melting point ~155°C). Certified reference materials (e.g., CRM4030-a, 99.92% purity) ensure calibration accuracy .

Q. How is this compound utilized in the synthesis of polycarbonate polymers, and what are the key reaction mechanisms involved?

- Methodological Answer : this compound serves as a monomer in melt-phase polycondensation with diphenyl carbonate. The reaction proceeds via transesterification, where acetate groups are replaced by carbonate linkages. Catalysts like tetramethylammonium hydroxide (TMAH) enhance reaction kinetics. Key parameters include temperature (250–300°C), vacuum (<1 mmHg) to remove acetic acid byproduct, and molecular weight control through stoichiometric balancing. The resulting polycarbonates exhibit high thermal stability (Tg ~150°C) and mechanical strength .

Advanced Research Questions

Q. How should researchers address contradictions in reported data regarding the catalytic efficiency of different agents in this compound synthesis?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., NaOH vs. KOH) arise from differences in reaction setups (batch vs. continuous flow) and impurity profiles. Systematic studies using design of experiments (DoE) frameworks, such as D-optimal designs, can isolate variables like catalyst loading and temperature. Kinetic modeling (e.g., Arrhenius plots) quantifies activation energies, while in-situ FTIR monitors intermediate formation. Cross-validation with NMR yield calculations reduces data variability .

Q. What methodologies are recommended for assessing the environmental stability and degradation pathways of this compound under varying conditions?

- Methodological Answer : Accelerated aging tests (e.g., 70°C, 75% humidity for 28 days) simulate long-term stability. Hydrolytic degradation is analyzed via HPLC to quantify acetic acid release. Photodegradation studies use UV irradiation (λ = 300–400 nm) with GC-MS identification of breakdown products (e.g., Bisphenol-A). Ecotoxicological assays (e.g., Daphnia magna mortality tests) evaluate aquatic toxicity. Comparative studies with cellulose diacetate degradation models provide insights into ester bond susceptibility .

Q. What experimental design considerations are critical when evaluating the metabolic fate of this compound in in vitro versus in vivo models?

- Methodological Answer : In vitro models (e.g., hepatic microsomes) assess esterase-mediated hydrolysis to Bisphenol-A, monitored via LC-MS/MS. For in vivo studies (rodents), dose-response designs (0.1–10 mg/kg/day) with isotopic labeling (e.g., Bisphenol-A-d8) track tissue distribution. Gut microbiota interactions are analyzed via 16S rRNA sequencing post-administration, as seen in sodium diacetate studies. Contradictions between models require controlling for species-specific metabolism and bioavailability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.